5,5'-Bis(Chloromercuri)-2,2'-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Bis(Chloromercuri)-2,2’-bithiophene is an organomercury compound that features two thiophene rings connected by a single bond, with each thiophene ring bearing a chloromercuri substituent at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(Chloromercuri)-2,2’-bithiophene typically involves the mercuration of 2,2’-bithiophene. One common method is the reaction of 2,2’-bithiophene with mercuric chloride (HgCl2) in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out under reflux conditions to ensure complete mercuration. The general reaction can be represented as follows:
2,2’-Bithiophene+2HgCl2→5,5’-Bis(Chloromercuri)-2,2’-bithiophene+2HCl
Industrial Production Methods
While specific industrial production methods for 5,5’-Bis(Chloromercuri)-2,2’-bithiophene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,5’-Bis(Chloromercuri)-2,2’-bithiophene can undergo various chemical reactions, including:
Substitution Reactions: The chloromercuri groups can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form larger organometallic complexes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium sulfide (Na2S) or potassium iodide (KI) under mild conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, are often used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include 5,5’-bis(thiol)-2,2’-bithiophene or 5,5’-bis(alkyl)-2,2’-bithiophene.
Coupling Products: Larger organometallic complexes with extended conjugation.
Scientific Research Applications
5,5’-Bis(Chloromercuri)-2,2’-bithiophene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organomercury compounds and as a reagent in organic synthesis.
Biology: Potential use in the study of mercury’s biological effects and interactions with biomolecules.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of mercury.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 5,5’-Bis(Chloromercuri)-2,2’-bithiophene involves the interaction of the chloromercuri groups with various molecular targets. The mercury atoms can form strong bonds with sulfur, nitrogen, and oxygen atoms in biomolecules, leading to potential applications in bioconjugation and molecular recognition. The pathways involved include:
Coordination Chemistry: Formation of coordination complexes with biomolecules.
Electron Transfer: Participation in redox reactions due to the presence of mercury.
Comparison with Similar Compounds
Similar Compounds
5,5’-Bis(bromomethyl)-2,2’-bithiophene: Similar structure but with bromomethyl groups instead of chloromercuri groups.
5,5’-Bis(trinitromethyl)-3,3’-bi(1,2,4-oxadiazole): A stable ternary CNO-compound with high density.
Uniqueness
5,5’-Bis(Chloromercuri)-2,2’-bithiophene is unique due to the presence of chloromercuri groups, which impart distinct chemical reactivity and potential applications in various fields. The ability to form strong bonds with biomolecules and participate in redox reactions sets it apart from other similar compounds.
Properties
CAS No. |
4805-20-3 |
---|---|
Molecular Formula |
C8H4Cl2Hg2S2 |
Molecular Weight |
636.3 g/mol |
IUPAC Name |
chloro-[5-[5-(chloromercurio)thiophen-2-yl]thiophen-2-yl]mercury |
InChI |
InChI=1S/C8H4S2.2ClH.2Hg/c1-3-7(9-5-1)8-4-2-6-10-8;;;;/h1-4H;2*1H;;/q;;;2*+1/p-2 |
InChI Key |
JNCCDAUQIIZOSO-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(SC(=C1)[Hg]Cl)C2=CC=C(S2)[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.